

An In-Depth Technical Guide to **Tris(2,5-dimethylphenyl)phosphine**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tris(2,5-dimethylphenyl)phosphine*

Cat. No.: B039560

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **Tris(2,5-dimethylphenyl)phosphine**, a sterically hindered and electron-rich tertiary phosphine ligand. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document delves into the core physicochemical properties, a detailed synthesis protocol, key applications in modern synthetic chemistry, and essential safety and handling guidelines. The content is structured to deliver not only factual data but also expert insights into the practical application and rationale behind its use, ensuring a thorough understanding for both academic and industrial audiences.

Core Compound Identification and Properties

Tris(2,5-dimethylphenyl)phosphine, also known as Tri(2,5-xylyl)phosphine, is a bulky, monodentate phosphine ligand. Its structure features a central phosphorus atom bonded to three 2,5-dimethylphenyl (xylyl) rings. The ortho- and meta-methyl groups on the phenyl rings create significant steric hindrance around the phosphorus center, a feature that is deliberately engineered to influence the reactivity and selectivity of metal catalysts.

Chemical Formula and Molecular Weight

The fundamental identifiers for this compound are its chemical formula and molecular weight, which are crucial for all stoichiometric calculations in synthesis and catalysis.

- Chemical Formula: C₂₄H₂₇P[1]

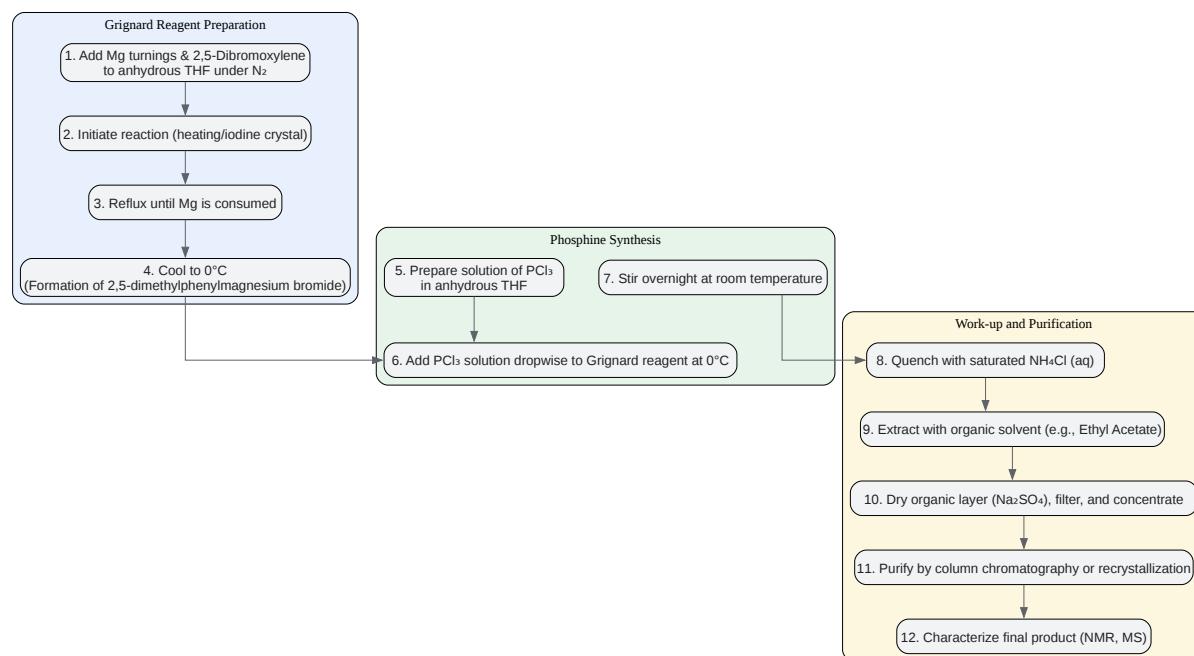
- Molecular Weight: 346.4 g/mol [\[1\]](#)

Physicochemical Data

The physical properties of a ligand are critical for determining appropriate solvents, reaction conditions, and purification methods. The data for **Tris(2,5-dimethylphenyl)phosphine** are summarized below.

Property	Value	Source(s)
IUPAC Name	tris(2,5-dimethylphenyl)phosphane	[1]
CAS Number	115034-38-3	[1]
Appearance	White to light yellow powder/crystal	[2]
Molecular Weight	346.4 g/mol	[1]
Melting Point	160-165 °C (for the related isomer Tris(3,5-dimethylphenyl)phosphine)	[3]
Solubility	Soluble in many organic solvents (e.g., THF, Toluene, Dichloromethane)	[4]

Note: Specific melting point data for the 2,5-isomer is not widely published; data for the closely related 3,5-isomer is provided for reference.


Synthesis Protocol: A Validated Approach

The synthesis of tertiary aryl phosphines like **Tris(2,5-dimethylphenyl)phosphine** is most commonly achieved through the reaction of a Grignard reagent with a phosphorus halide, typically phosphorus trichloride (PCl₃).[\[5\]](#) This method is reliable and scalable, making it a staple in synthetic chemistry laboratories.

Rationale of the Synthetic Pathway

The Grignard reaction is the method of choice due to its efficiency and the commercial availability of the starting materials. The core of this synthesis is the nucleophilic attack of the carbanion from the Grignard reagent (2,5-dimethylphenylmagnesium bromide) on the electrophilic phosphorus atom of PCl_3 . The reaction proceeds in a stepwise substitution of the three chloride atoms. The stoichiometry is critical; a 3:1 molar ratio of the Grignard reagent to PCl_3 is required to ensure complete substitution and formation of the desired triarylphosphine. The use of an anhydrous, aprotic solvent like tetrahydrofuran (THF) is imperative, as Grignard reagents are highly reactive towards protic sources, which would quench the reagent and halt the reaction.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Tris(2,5-dimethylphenyl)phosphine**.

Step-by-Step Methodology

Materials:

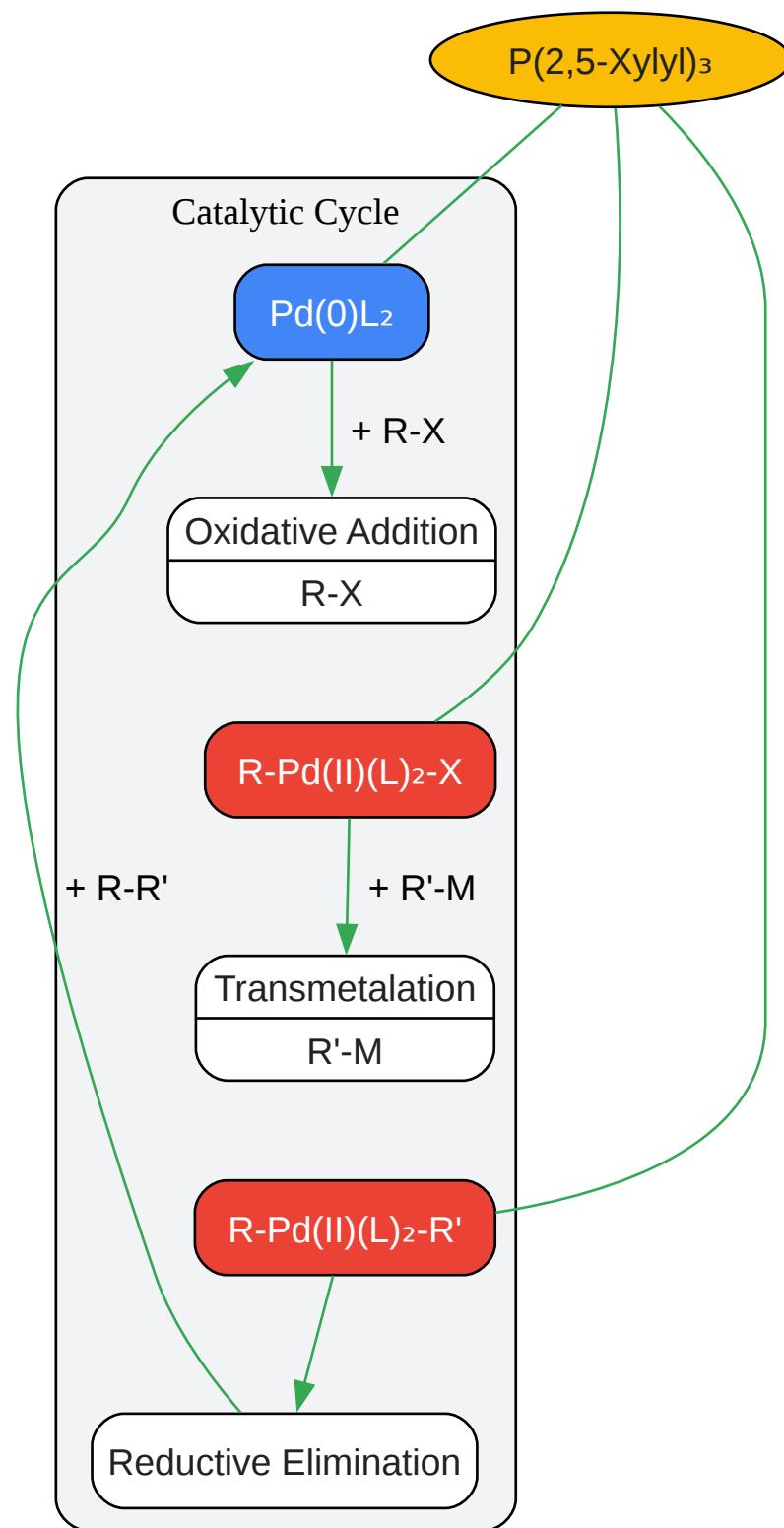
- Magnesium turnings
- 1-Bromo-2,5-dimethylbenzene
- Phosphorus trichloride (PCl_3)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Protocol:

- Grignard Reagent Formation: a. Under an inert atmosphere (N_2 or Ar), add magnesium turnings (3.3 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. b. Add a small volume of anhydrous THF to cover the magnesium. c. In the dropping funnel, prepare a solution of 1-bromo-2,5-dimethylbenzene (3.0 eq) in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate spontaneously (indicated by bubbling and heat), gently warm the flask or add a crystal of iodine. e. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure all magnesium has reacted. f. Cool the resulting Grignard solution to 0°C in an ice bath.
- Reaction with PCl_3 : a. Prepare a solution of phosphorus trichloride (1.0 eq) in anhydrous THF in a separate, dry dropping funnel. b. Add the PCl_3 solution dropwise to the stirred Grignard reagent at 0°C . A white precipitate (magnesium salts) will form. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

- Work-up and Purification: a. Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel.

Applications in Catalysis and Drug Development


Tertiary phosphines are cornerstone ligands in transition-metal catalysis.^[6] The specific utility of **Tris(2,5-dimethylphenyl)phosphine** stems from its electronic and steric properties. The methyl groups are electron-donating, increasing the electron density on the phosphorus atom. This enhances its ability to coordinate to a metal center and promotes key steps in catalytic cycles, such as oxidative addition.

Role in Cross-Coupling Reactions

The bulky nature of this ligand is particularly advantageous in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).^{[3][7]}

- Mechanism Insight: The steric bulk facilitates the reductive elimination step—the final, product-forming step in many cross-coupling cycles. By creating a crowded coordination sphere around the metal, the ligand promotes the expulsion of the newly formed molecule, regenerating the active catalyst. This leads to higher turnover numbers and overall reaction efficiency.
- Practical Example (Suzuki-Miyaura Coupling): In the coupling of an aryl halide with an aryl boronic acid, a palladium catalyst coordinated to **Tris(2,5-dimethylphenyl)phosphine** can efficiently catalyze the formation of a new carbon-carbon bond, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).^[8]

Structural Diagram of Catalytic Role

[Click to download full resolution via product page](#)

Caption: Role of the phosphine ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

Safety and Handling

Tris(2,5-dimethylphenyl)phosphine, like many organophosphorus compounds, requires careful handling to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact isomer is not readily available, data from closely related compounds provides a strong basis for safe handling protocols.

Hazard Profile:

- Inhalation: May cause respiratory tract irritation.[9]
- Skin Contact: May cause skin irritation.[10][11]
- Eye Contact: May cause serious eye irritation.[10][11]
- Ingestion: May be harmful if swallowed.[9]

Handling and Storage Recommendations:

- Inert Atmosphere: Many tertiary phosphines are sensitive to air and can oxidize to the corresponding phosphine oxide over time.[11] For long-term storage and in reactions where ligand integrity is crucial, handling under an inert atmosphere (nitrogen or argon) is recommended.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[9]
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. [9]

First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

- Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[\[9\]](#)
- Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[\[9\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[9\]](#)

References

- PubChem. **Tris(2,5-dimethylphenyl)phosphine**.
- Aspira Chemical. Tris(3,5-dimethylphenyl)phosphine, 98%. Aspira Chemical. [\[Link\]](#)
- Air Liquide.
- Buchwald, S. L., et al. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. *Organic Letters*, 2(24), 3893–3896. [\[Link\]](#)
- PubChem. Phosphine, tris(3,5-dimethylphenyl)-.
- Cole-Parmer. Material Safety Data Sheet - Tris(3,5-dimethylphenyl)phosphine. Cole-Parmer. [\[Link\]](#)
- The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. In *Organophosphorus Chemistry* (Vol. 49). [\[Link\]](#)
- Chemscape. Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry. Chemscape. [\[Link\]](#)
- Berda, E. B., et al. (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tris(2,5-dimethylphenyl)phosphine | C₂₄H₂₇P | CID 2734884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(2,4-dimethylphenyl)phosphine | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcicchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Tris(2,5-dimethylphenyl)phosphine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039560#tris-2-5-dimethylphenyl-phosphine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com